molecular formula C6H3BrFI B1271557 1-Bromo-4-fluoro-2-iodobenzene CAS No. 202865-72-3

1-Bromo-4-fluoro-2-iodobenzene

Cat. No. B1271557
M. Wt: 300.89 g/mol
InChI Key: QDCBSSUCEUMLGC-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

This intermediate was prepared from 1-bromo-4-fluoro-2-iodo-benzene in two steps according to the preparation of 5-bromo-methyl-benzofuran-3-carboxylic acid (from 1,4-dibromo-2-iodo-benzene).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1I.BrC1C=CC2[O:18][C:17]([CH3:19])=[C:16]([C:20]([OH:22])=[O:21])C=2C=1>>[F:8][C:5]1[CH:6]=[CH:7][C:2]2[O:18][C:17]([CH3:19])=[C:16]([C:20]([OH:22])=[O:21])[C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(=C(O2)C)C(=O)O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=CC2=C(C(=C(O2)C)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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